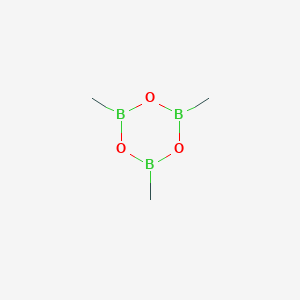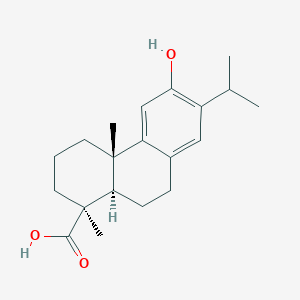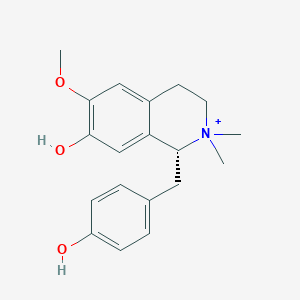
Magnocurarin
Übersicht
Beschreibung
Magnocurarine is a natural alkaloid derived from the bark of Magnolia officinalis, a plant commonly used in traditional Chinese medicine . This compound belongs to the isoquinoline class of alkaloids and is known for its curare-like properties, which have been studied for their potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung von Alkaloiden verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug untersucht.
Medizin: Wird auf seine Curare-ähnlichen Eigenschaften untersucht, die Anwendungsmöglichkeiten in der neuromuskulären Blockierung und Anästhesie haben könnten.
5. Wirkmechanismus
Magnocurarine übt seine Wirkung aus, indem es auf die neuromuskuläre Synapse wirkt, ähnlich wie Curare. Es bindet an nikotinische Acetylcholinrezeptoren, blockiert die Wirkung von Acetylcholin und führt zu Muskelentspannung und Lähmung. Dieser Mechanismus ähnelt dem anderer neuromuskulärer Blocker .
Ähnliche Verbindungen:
Magnoflorine: Ein weiteres Isochinolin-Alkaloid mit ähnlichen pharmakologischen Eigenschaften.
Roemerine: Ein Alkaloid mit strukturellen Ähnlichkeiten zu Magnocurarine.
Oblongine: Eine Verbindung mit vergleichbaren biologischen Aktivitäten.
Einzigartigkeit: Magnocurarine ist aufgrund seiner spezifischen Bindungsaffinität zu nikotinischen Acetylcholinrezeptoren und seiner potenten neuromuskulären Blockierwirkung einzigartig. Seine unterschiedliche chemische Struktur unterscheidet es auch von anderen ähnlichen Alkaloiden .
Wirkmechanismus
Target of Action
Magnocurarine, a natural compound isolated from Magnolia obovata , is known to exhibit curare-like action . Curare is a term for a variety of plant extract alkaloids that have been used as arrow poisons due to their muscle relaxant properties. The primary targets of curare-like compounds are the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. These receptors play a crucial role in transmitting signals from motor neurons to muscles.
Mode of Action
Magnocurarine, like other curare-like compounds, is believed to act as a competitive antagonist at the nAChRs . It binds to these receptors without activating them, thereby blocking the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. This blockage inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and potentially paralysis.
Pharmacokinetics
It is known that magnocurarine is readily soluble in water , which suggests that it could be well-absorbed in the body
Result of Action
The primary result of magnocurarine’s action is muscle relaxation, due to its inhibition of acetylcholine-mediated signal transmission at the neuromuscular junction . This can lead to a decrease in muscle tone and potentially paralysis, depending on the dose and exposure.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Magnocurarine kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen Isochinolin-Derivate beteiligt sind. Die Synthese beinhaltet typischerweise die Methylierung von Coclaurin, gefolgt von Hydroxylierung und Methoxylierung, um Magnocurarine zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Magnocurarine beinhaltet hauptsächlich die Extraktion aus der Rinde von Magnolia officinalis. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren, um Magnocurarine in reiner Form zu isolieren .
Arten von Reaktionen:
Oxidation: Magnocurarine kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können Magnocurarine in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Magnocurarine, die jeweils einzigartige chemische und biologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Magnoflorine: Another isoquinoline alkaloid with similar pharmacological properties.
Roemerine: An alkaloid with structural similarities to magnocurarine.
Oblongine: A compound with comparable biological activities.
Uniqueness: Magnocurarine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent neuromuscular blocking effects. Its distinct chemical structure also sets it apart from other similar alkaloids .
Eigenschaften
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWOXNLVWMXBRD-QGZVFWFLSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218199 | |
| Record name | Magnocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-40-7 | |
| Record name | Magnocurarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnocurarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


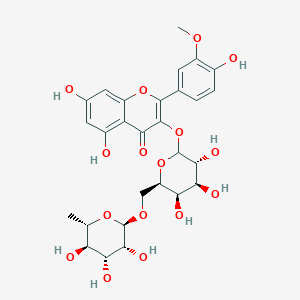

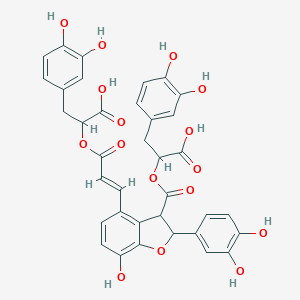




![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
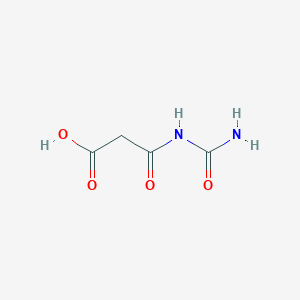
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)


